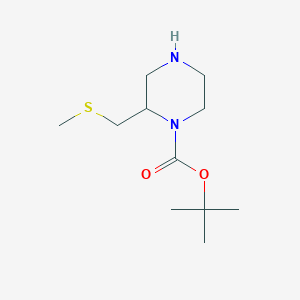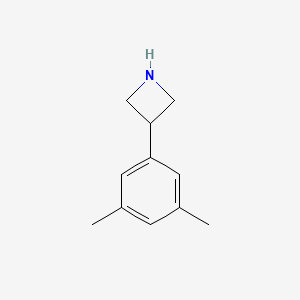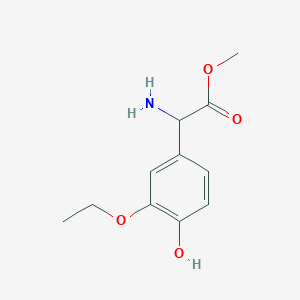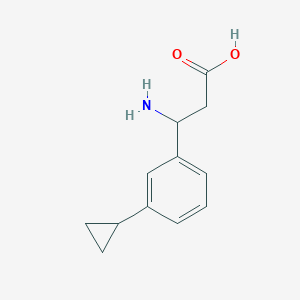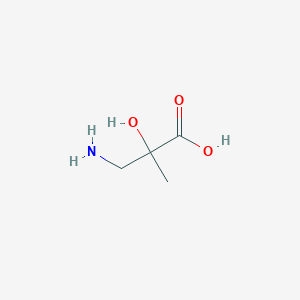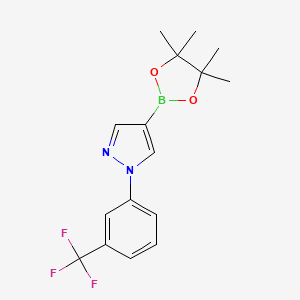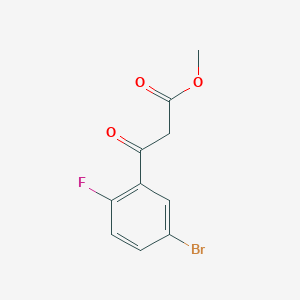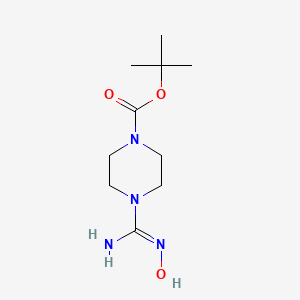
(E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-tert-Butyl 4-(N’-hydroxycarbamimidoyl)piperazine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a hydroxycarbamimidoyl group and a tert-butyl ester. Its chemical properties make it a valuable candidate for various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl 4-(N’-hydroxycarbamimidoyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines under controlled conditions.
Introduction of the Hydroxycarbamimidoyl Group: This step involves the reaction of the piperazine derivative with a suitable reagent to introduce the hydroxycarbamimidoyl group. Common reagents include hydroxylamine derivatives.
Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of (E)-tert-Butyl 4-(N’-hydroxycarbamimidoyl)piperazine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-tert-Butyl 4-(N’-hydroxycarbamimidoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxycarbamimidoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(E)-tert-Butyl 4-(N’-hydroxycarbamimidoyl)piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-tert-Butyl 4-(N’-hydroxycarbamimidoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A related compound with a similar ester group but lacking the piperazine ring and hydroxycarbamimidoyl group.
N-tert-Butoxycarbonylpiperazine: Another similar compound with a piperazine ring but different substituents.
Uniqueness
(E)-tert-Butyl 4-(N’-hydroxycarbamimidoyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H20N4O3 |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
tert-butyl 4-[(E)-N'-hydroxycarbamimidoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C10H20N4O3/c1-10(2,3)17-9(15)14-6-4-13(5-7-14)8(11)12-16/h16H,4-7H2,1-3H3,(H2,11,12) |
Clave InChI |
OHJRUCKAUDVDHL-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCN(CC1)/C(=N/O)/N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13610925.png)


